molecular formula C10H20N2OS B1490322 2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide CAS No. 2089710-19-8

2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide

Cat. No.: B1490322
CAS No.: 2089710-19-8
M. Wt: 216.35 g/mol
InChI Key: KEMMHXMHMDXKRG-UHFFFAOYSA-N
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Description

2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a useful research compound. Its molecular formula is C10H20N2OS and its molecular weight is 216.35 g/mol. The purity is usually 95%.
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Biological Activity

2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a compound of increasing interest in medicinal chemistry and pharmacology. Its unique structural features, which include an amine, an amide group, and a tetrahydro-2H-thiopyran moiety, suggest potential biological activities that could be harnessed for therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and potential applications in drug development.

Structural Characteristics

The molecular formula of this compound is C10H20N2OSC_{10}H_{20}N_2OS, indicating the presence of nine carbon atoms, fifteen hydrogen atoms, two nitrogen atoms, and one sulfur atom. The tetrahydrothiopyran ring contributes significantly to the compound's three-dimensional structure, which is crucial for its biological interactions.

Key Structural Features

FeatureDescription
Molecular Weight216.35 g/mol
Functional GroupsAmine, Amide
Ring StructureTetrahydro-2H-thiopyran

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with readily available precursors such as ethylamine and tetrahydro-2H-thiopyran-4-ol.
  • Reaction Conditions : Standard conditions include the use of coupling reagents like Dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Case Studies and Research Findings

A review of existing literature highlights several studies that have investigated the biological properties of related compounds:

  • Antimicrobial Activity : A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Neuropharmacological Effects : Research has shown that compounds with similar structural motifs can influence neurotransmitter systems, suggesting potential applications in treating neurological disorders .
  • In Vitro Studies : In vitro assays have indicated that modifications to the tetrahydrothiopyran ring can enhance binding affinity to target enzymes involved in metabolic pathways .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains
AnticonvulsantPotential neuroprotective effects
Enzyme InteractionEnhanced binding affinity in modified derivatives

Applications in Drug Development

Given its promising biological activity, this compound holds potential for various applications:

  • Therapeutic Agent : Its antimicrobial and anticonvulsant properties make it a candidate for drug development targeting infections and neurological disorders.
  • Chemical Intermediate : The compound's unique structure allows it to serve as an intermediate in synthesizing other biologically active molecules.
  • Research Tool : As a novel compound, it can be utilized in pharmacological research to better understand the mechanisms underlying its activity.

Properties

IUPAC Name

2-amino-N-ethyl-N-(thian-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2OS/c1-3-12(10(13)8(2)11)9-4-6-14-7-5-9/h8-9H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMMHXMHMDXKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCSCC1)C(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide
Reactant of Route 2
2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide
Reactant of Route 3
2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide
Reactant of Route 4
2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide
Reactant of Route 5
2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide
Reactant of Route 6
2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide

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